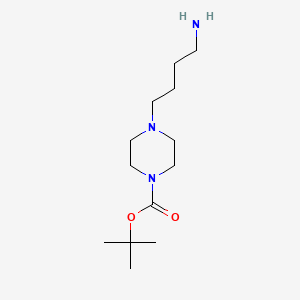

1-Boc-4-(4-aminobutyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffolds in Modern Synthetic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly valued structural motif in medicinal and synthetic chemistry. mdpi.com It is often referred to as a "privileged scaffold" because its incorporation into a molecule can confer favorable physicochemical properties, such as improved aqueous solubility and basicity, which are crucial for a compound's pharmacokinetic profile. mdpi.com The piperazine moiety is a common feature in numerous approved drugs, highlighting its importance in the development of therapeutic agents. mdpi.comnih.gov

The presence of two nitrogen atoms allows the piperazine ring to act as a versatile linker or scaffold, enabling the precise spatial arrangement of different pharmacophoric groups. mdpi.com This structural flexibility is essential for optimizing the binding of a molecule to its biological target. mdpi.com Furthermore, the chemical reactivity of the piperazine nitrogens facilitates its incorporation into larger molecules through well-established synthetic methods, making it an accessible and practical tool for chemists. mdpi.comnih.gov

Rationale for Research Focus on 1-Boc-4-(4-aminobutyl)piperazine as a Versatile Synthetic Intermediate

The research value of this compound lies in its bifunctional nature, which is achieved through a strategy known as orthogonal protection. researchgate.netrsc.org The compound features two different types of amine functional groups: a primary aliphatic amine at the end of the butyl chain and two secondary amines within the piperazine ring, one of which is temporarily "masked" or protected by a tert-butoxycarbonyl (Boc) group.

The Boc protecting group is stable under a variety of reaction conditions but can be easily and selectively removed under mild acidic conditions. sigmaaldrich.com This allows chemists to perform chemical transformations at the free primary amine without affecting the protected piperazine nitrogen. The primary amine serves as a nucleophilic handle for a wide range of reactions, such as amide bond formation, reductive amination, and alkylation, enabling the attachment of various molecular fragments.

Once the desired modifications have been made at the primary amine, the Boc group can be removed to reveal the second piperazine nitrogen. This newly exposed amine can then undergo a second, different set of chemical reactions. This stepwise, controlled functionalization of two distinct sites within the same molecule makes this compound an exceptionally versatile intermediate for constructing complex, non-symmetrical molecules. This bifunctionality is crucial for creating molecular probes, linkers for antibody-drug conjugates, and novel drug candidates where precise control over the molecular architecture is required. chemrxiv.orgchemrxiv.org

Compound Data

The following table summarizes the key properties of the primary compound discussed in this article.

| Property | Value | Source |

| Chemical Name | tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate | achemblock.com |

| CAS Number | 201034-98-2 | achemblock.com |

| Molecular Formula | C14H29N3O2 | achemblock.com |

| Molecular Weight | 271.40 g/mol | N/A |

| Appearance | Colorless liquid | achemblock.com |

Orthogonal Reactivity Profile

The utility of this compound stems from the differential reactivity of its two amine groups. The table below illustrates the concept of its orthogonal protection strategy.

| Functional Group | Protecting Group | Typical Reaction | Deprotection Condition |

| Primary Amine (-NH2) | None | Acylation, Alkylation, Reductive Amination | Not Applicable |

| Piperazine Amine (-NH) | Boc (tert-butoxycarbonyl) | Stable to base and nucleophiles | Mild Acid (e.g., TFA, HCl) |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-aminobutyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-10-8-15(9-11-16)7-5-4-6-14/h4-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLALOSAKAKWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403530 | |

| Record name | 1-Boc-4-(4-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745048-07-1 | |

| Record name | 1,1-Dimethylethyl 4-(4-aminobutyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745048-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-(4-aminobutyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Amino-butyl)-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Boc 4 4 Aminobutyl Piperazine

Strategic Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-Boc-4-(4-aminobutyl)piperazine reveals several logical disconnections. The primary disconnection points are the C-N bonds involving the piperazine (B1678402) ring.

Disconnection 1 (C4-N bond): The most apparent disconnection is the bond between the piperazine nitrogen (N-4) and the butyl chain. This leads to two potential synthetic strategies: the alkylation of 1-Boc-piperazine with a suitable four-carbon electrophile, or the reductive amination of 1-Boc-piperazine with a four-carbon carbonyl compound.

Disconnection 2 (Protecting Group Strategy): The terminal primary amine of the butyl group requires a protecting group (PG) to prevent unwanted side reactions during the formation of the C4-N bond. This introduces a key consideration into the retrosynthetic analysis: the choice of an appropriate protecting group that is stable under the coupling conditions and can be selectively removed without affecting the Boc protecting group on the piperazine. Common protecting groups for primary amines, such as phthalimide (B116566) (Phth) or a benzyl (B1604629) group (Bn), are suitable candidates. Alternatively, the amino group can be introduced in a masked form, such as an azide (B81097) or a nitrile, which can be reduced to the amine in a final step.

These disconnections give rise to three primary retrosynthetic pathways:

Alkylation Route: This pathway involves the reaction of 1-Boc-piperazine with a 4-halobutyl derivative where the terminal amine is protected.

Reductive Amination Route: This approach utilizes the reaction of 1-Boc-piperazine with a protected 4-aminobutanal (B194337) or a related carbonyl compound.

Nitrile/Azide Reduction Route: This strategy involves the alkylation of 1-Boc-piperazine with a bifunctional reagent containing a nitrile or azide group, followed by reduction to the primary amine.

Classical and Established Laboratory-Scale Synthetic Routes

Several classical methods have been established for the laboratory-scale synthesis of this compound, primarily relying on the alkylation of 1-Boc-piperazine.

One of the most common methods involves a two-step sequence starting with the alkylation of 1-Boc-piperazine with a commercially available N-(4-bromobutyl)phthalimide. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The subsequent removal of the phthalimide protecting group is achieved by hydrazinolysis using hydrazine (B178648) hydrate (B1144303) in a protic solvent like ethanol (B145695).

Table 1: Classical Two-Step Synthesis via Phthalimide Protection

| Step | Reactants | Reagents & Conditions | Product |

|---|---|---|---|

| 1. Alkylation | 1-Boc-piperazine, N-(4-bromobutyl)phthalimide | K₂CO₃, Acetonitrile, Reflux | 1-Boc-4-(4-phthalimidobutyl)piperazine |

Another established route involves the alkylation of 1-Boc-piperazine with a 1,4-dihalobutane, such as 1,4-dibromobutane. This reaction must be carefully controlled to favor mono-alkylation over di-alkylation. The resulting 1-Boc-4-(4-bromobutyl)piperazine is then subjected to nucleophilic substitution with an amine surrogate, such as sodium azide, followed by reduction of the azide to the primary amine using a reducing agent like lithium aluminum hydride (LAH) or by catalytic hydrogenation.

Novel and Green Chemistry Approaches in its Synthesis

Recent advancements in synthetic methodology have led to the development of more efficient and environmentally friendly approaches for the synthesis of this compound.

One novel approach utilizes a one-pot reductive amination strategy. This method involves the reaction of 1-Boc-piperazine with a suitable aldehyde, such as 4-azidobutanal, in the presence of a reducing agent. The resulting azido (B1232118) intermediate can then be reduced in the same pot or in a subsequent step to afford the final product. This method avoids the use of harsh alkylating agents and can often be performed under milder conditions.

Green chemistry principles are being increasingly applied to the synthesis of this compound. The use of catalytic methods, such as catalytic reductive amination with molecular hydrogen, is a greener alternative to stoichiometric reducing agents like sodium borohydride (B1222165) derivatives. Furthermore, the use of more benign solvents, such as ethanol or water, is being explored to replace traditional volatile organic solvents. Flow chemistry is also emerging as a powerful tool for the synthesis, offering enhanced safety, better control over reaction parameters, and potential for easier scale-up.

Optimization of Reaction Parameters for Enhanced Yields and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

In the classical alkylation route, the choice of base can significantly impact the reaction rate and the formation of byproducts. While inorganic bases like potassium carbonate are effective, organic bases such as diisopropylethylamine (DIPEA) can offer better solubility in certain solvent systems. The reaction temperature is also a critical factor; higher temperatures can accelerate the reaction but may also lead to increased side reactions.

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium triacetoxyborohydride (B8407120) | Dichloromethane (B109758), Acetic Acid | Mild, selective, tolerates a wide range of functional groups | Relatively expensive |

| Sodium cyanoborohydride | Methanol, pH 6-7 | Effective for a variety of substrates | Toxic cyanide byproduct |

Considerations for Large-Scale Synthesis and Process Chemistry Research

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Process chemistry research focuses on developing a safe, cost-effective, and robust process for manufacturing this compound.

Key considerations for large-scale synthesis include:

Cost of Raw Materials: The cost of starting materials, such as 1-Boc-piperazine and the four-carbon electrophile or carbonyl compound, is a major factor.

Process Safety: The use of hazardous reagents, such as strong bases, reactive alkylating agents, and flammable solvents, must be carefully managed. The thermal stability of intermediates and the potential for runaway reactions are critical safety concerns.

Work-up and Purification: The isolation and purification of the final product on a large scale can be challenging. Crystallization is often the preferred method for purification as it can be more cost-effective and scalable than chromatography.

Waste Management: The generation of waste, particularly from solvents and byproducts, must be minimized to comply with environmental regulations and reduce costs.

Process optimization for large-scale synthesis often involves exploring alternative synthetic routes that may be more amenable to scale-up. For instance, a route that avoids chromatographic purification by yielding a crystalline product directly from the reaction mixture would be highly desirable.

Chemical Transformations and Derivatization Strategies of 1 Boc 4 4 Aminobutyl Piperazine

Selective Functionalization of the Primary Amine Moiety

The primary amine of 1-Boc-4-(4-aminobutyl)piperazine serves as a highly reactive nucleophilic handle for a variety of functionalization reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperazine (B1678402) nitrogen ensures that these reactions occur with high chemoselectivity at the more accessible and nucleophilic primary amine.

Key transformations include:

Acylation: The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or activated carboxylic acids to form stable amide bonds. This is a fundamental strategy for linking the piperazine moiety to a vast range of molecular fragments.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a non-nucleophilic base yields sulfonamides. This transformation is crucial for introducing sulfonyl groups, which are common pharmacophores in medicinal chemistry.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is subsequently reduced in situ by agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride to yield secondary amines. nih.gov This method is a powerful tool for introducing further alkyl substituents. nih.govmdpi.com

Urea (B33335) and Thiourea (B124793) Formation: Treatment of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, respectively. Alternatively, one-pot syntheses from the amine itself can be achieved using activating agents. nih.govkb.seresearchgate.net

The following table summarizes representative conditions for the selective functionalization of a primary amine in a molecule containing a Boc-protected amine, analogous to the reactivity of this compound.

| Transformation | Reagents and Conditions | Product Type | Ref. |

|---|---|---|---|

| Acylation | R-COCl, Et₃N, CH₂Cl₂ | Amide | wikipedia.org |

| Reductive Amination | R-CHO, NaBH(OAc)₃, 1,2-dichloroethane | Secondary Amine | nih.gov |

| Urea Formation | R-NCO, CH₂Cl₂ | Disubstituted Urea | researchgate.net |

| Sulfonylation | R-SO₂Cl, Pyridine, CH₂Cl₂ | Sulfonamide | nih.gov |

Reactions Involving the Boc-Protected Piperazine Nitrogen Atoms

The Boc group on the piperazine nitrogen at position 1 serves as a robust protecting group, stable to a wide range of nucleophilic and basic conditions used to derivatize the primary amine. masterorganicchemistry.com Its primary role is to be removed at a later synthetic stage to unveil the secondary amine of the piperazine ring for further functionalization.

The most common transformation is acid-catalyzed deprotection . Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in dioxane or ethyl acetate, efficiently cleaves the Boc group. masterorganicchemistry.comfishersci.co.ukjk-sci.com The reaction proceeds via protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the piperazinyl ammonium (B1175870) salt. masterorganicchemistry.com

| Deprotection Method | Reagents and Conditions | Key Features | Ref. |

|---|---|---|---|

| Standard Acidolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂ (DCM), rt, 1-2 h | Fast, efficient, and most common method. | masterorganicchemistry.comfishersci.co.uk |

| HCl in Organic Solvent | 4M HCl in Dioxane, rt, 1-2 h | Provides the hydrochloride salt directly. | fishersci.co.uk |

| Basic Cleavage | Sodium t-butoxide, wet THF, reflux | Niche method for acid-sensitive substrates; requires an unactivated primary Boc group. | sci-hub.se |

| Lewis Acid-Mediated | ZnBr₂ in CH₂Cl₂ | Can offer selectivity between different types of Boc groups. | jk-sci.com |

Once deprotected, the newly liberated secondary amine can undergo a plethora of reactions, including acylation, sulfonylation, alkylation, and participation in cross-coupling reactions, effectively doubling the synthetic handles available on the molecular scaffold.

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to molecular complexity. This compound is a prime candidate for such strategies, particularly after deprotection to reveal the bifunctional diamine.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino-carboxamide. wikipedia.orgorganic-chemistry.org By using a bifunctional component, such as the diamine derived from the deprotection of this compound, intramolecular Ugi reactions can be employed to construct macrocyclic or medium-sized heterocyclic rings. nih.govacs.org In such a strategy, an amino acid (formed, for instance, by reacting the diamine with a cyclic anhydride) can serve as the substrate, where the remaining amine, a carbonyl component, and an isocyanide cyclize to form complex ring systems. nih.govacs.org Alternatively, a "split-Ugi" protocol can desymmetrize the piperazine core by acylating one nitrogen and alkylating the other in a single step. nih.gov

Passerini Reaction: The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound itself is not a direct component, it can be converted into one of the required functionalities. For instance, oxidation of the primary amine to a carboxylic acid would generate a suitable component for a Passerini reaction, tethering the piperazine unit to the resulting depsipeptide-like structure.

Catalyst-Mediated Transformations and Functional Group Interconversions

Modern catalytic methods provide powerful tools for the derivatization of this compound, enabling transformations that are difficult to achieve through classical means.

Palladium-Catalyzed Cross-Coupling: The secondary amine of the Boc-protected piperazine ring is an excellent substrate for Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction allows for the coupling of the piperazine with aryl or heteroaryl halides and triflates, forming a C-N bond and introducing aromatic systems directly onto the piperazine core. This is a cornerstone reaction in medicinal chemistry for accessing arylpiperazine motifs. itacumens.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H functionalization. N-Aryl-N'-Boc-piperazines have been shown to undergo photoredox-catalyzed α-C–H arylation, vinylation, and heteroarylation. encyclopedia.pubbeilstein-journals.orgnih.gov These reactions proceed via the formation of an α-amino radical adjacent to one of the piperazine nitrogens, which then couples with a suitable partner. encyclopedia.pubnih.gov This allows for the direct installation of substituents onto the carbon framework of the piperazine ring, a transformation not possible through traditional two-electron chemistry.

Functional Group Interconversions: The primary amino group can be catalytically transformed into other valuable functional groups. For instance, metal-free catalytic oxidation using reagents like TEMPO (2,2,6,6-tetramethylpiperidine N-oxide) and a terminal oxidant can convert the primary amine into a nitrile. nih.govresearchgate.net This opens up a new avenue of reactivity, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions.

Solid-Phase and Solution-Phase Derivatization Methodologies

The structure of this compound is well-suited for the construction of chemical libraries using both solid-phase and solution-phase parallel synthesis techniques.

Solid-Phase Synthesis: In solid-phase synthesis, the primary amine of the title compound can be used as a handle to anchor the molecule to a solid support, such as a resin functionalized with a suitable linker (e.g., a BAL or Wang linker). mdpi.comnih.gov Once immobilized, the Boc-protected piperazine nitrogen can be deprotected and subjected to a variety of diversification reactions (e.g., acylation, sulfonylation with a library of building blocks). Subsequent cleavage from the resin releases the final, purified products. This "safety-catch" approach, where the linker is stable until a specific activation step, is highly effective. nih.govmdpi.com Piperazine scaffolds are frequently used in this manner to generate libraries of drug-like molecules. kb.semdpi.com

Solution-Phase Parallel Synthesis: For smaller, focused libraries, solution-phase parallel synthesis can be more efficient. nih.govuniroma1.it Here, reactions are carried out in multi-well plates. The differential reactivity of the two amine functionalities of this compound allows for a stepwise diversification strategy. First, a library of derivatives can be generated at the primary amine position. Following a purification step (e.g., liquid-liquid extraction or solid-phase extraction), the Boc group can be removed, and a second diversification step can be performed at the newly exposed piperazine nitrogen, rapidly generating a two-dimensional library of compounds around the central piperazine core.

Role of 1 Boc 4 4 Aminobutyl Piperazine As a Versatile Synthetic Synthon in Complex Molecule Assembly

Applications in Heterocyclic Compound Synthesis

The dual-reactivity nature of 1-Boc-4-(4-aminobutyl)piperazine makes it a valuable precursor for the synthesis of more elaborate heterocyclic systems. The terminal primary amine serves as a reactive nucleophile, capable of participating in a wide array of classical ring-forming reactions. For instance, it can be condensed with dicarbonyl compounds to form pyrroles, reacted with α,β-unsaturated ketones in Michael additions followed by cyclization to yield piperidones, or used in multicomponent reactions to generate diverse heterocyclic cores.

Following the initial construction of a new ring system using the primary amine, the Boc-protecting group on the piperazine (B1678402) nitrogen can be selectively removed under acidic conditions. This unmasks a secondary amine, providing a second reaction site for further annulation or substitution reactions. This stepwise approach allows for the creation of complex, fused, or spirocyclic architectures that would be challenging to assemble through other methods. The piperazine ring itself can be incorporated into larger heterocyclic frameworks, acting as a foundational component of the final structure. nih.gov

Table 1: Potential Heterocycle-Forming Reactions with this compound

| Reagent Type | Initial Reaction Site | Resulting Heterocycle (Example) |

| 1,4-Dicarbonyl Compound | Primary Amine | Substituted Pyrrole |

| β-Ketoester | Primary Amine | Dihydropyridinone |

| Isothiocyanate | Primary Amine | Thiourea (B124793) (intermediate for Thiazoles) |

| Phthalic Anhydride | Primary Amine | Phthalimide (B116566) |

Contribution to Peptide and Peptidomimetic Conjugation Strategies

In the field of peptide science, this compound serves as an exemplary linker for conjugating peptides to other molecules, such as small-molecule drugs, imaging agents, or solid supports. lumiprobe.com The terminal primary amine is readily coupled to the C-terminal carboxylic acid of a peptide or an acidic side chain of an amino acid (e.g., aspartic acid, glutamic acid) using standard peptide coupling reagents like HATU or HOBt/EDC. The Boc group ensures that the piperazine nitrogen does not interfere with this amide bond formation. nih.govnih.gov

Once the peptide is attached, the Boc group can be cleaved to reveal the piperazine amine. This secondary amine can then be functionalized without affecting the conjugated peptide. For example, it can be acylated, alkylated, or used in reductive amination to attach a second payload or a molecule designed to enhance cell permeability or target specificity. This strategy is central to the development of peptide-drug conjugates (PDCs) and other targeted therapeutics. The piperazine ring can also impart favorable properties such as increased aqueous solubility and metabolic stability to the final conjugate.

Integration into Macrocyclic and Constrained Scaffold Syntheses

Macrocycles are of significant interest in drug discovery due to their ability to combine the potency of large biologics with the pharmacokinetic properties of small molecules. The synthesis of these large ring structures often relies on bifunctional tethers to connect two reactive ends of a linear precursor. ebrary.net this compound is structurally well-suited for this role. Its aminobutyl chain provides sufficient length and conformational flexibility to span significant distances within a molecule, facilitating high-yield macrocyclization reactions.

In a typical strategy, the primary amine of the synthon can be attached to one end of a linear peptide or small molecule, while the other end of the linear molecule is designed to react with the piperazine nitrogen after its deprotection. This intramolecular reaction effectively "stitches" the molecule into a cyclic scaffold. The inclusion of the piperazine ring within the macrocyclic backbone can serve to rigidify the structure, reducing conformational flexibility and locking the molecule into a bioactive shape. researchgate.netnih.govunideb.hu This principle is widely exploited in modern medicinal chemistry, including in the design of linker technologies for Proteolysis Targeting Chimeras (PROTACs), where piperazine is a common linker component used to achieve optimal orientation and rigidity. rsc.org

Utility in Combinatorial Library Synthesis for Diverse Chemical Space Exploration

Combinatorial chemistry is a powerful tool for generating large libraries of related compounds for high-throughput screening and drug discovery. The orthogonal reactivity of this compound makes it an ideal building block for creating such libraries. nih.govnih.gov In solid-phase synthesis, the primary amine can be used to anchor the entire scaffold to a resin. mdpi.com Following this immobilization, the Boc group is removed, and the newly exposed piperazine nitrogen can be reacted with a diverse set of building blocks, such as carboxylic acids or sulfonyl chlorides.

Alternatively, in a solution-phase library synthesis, the piperazine nitrogen can be functionalized first. After deprotection of the Boc group, the resulting primary amine can then be diversified. This modular approach allows for the rapid generation of thousands of distinct compounds from a common piperazine-based core, enabling the exploration of a vast and diverse chemical space to identify novel bioactive agents. mdpi.com

Table 2: Example of a 2-Dimensional Combinatorial Library Synthesis

| Scaffold (Attached via Primary Amine) | Building Block Set A (for Piperazine N-1) | Building Block Set B (for Piperazine N-4) |

| This compound | R1-COOH, R2-COOH, R3-COOH... | R'1-CHO, R'2-CHO, R'3-CHO... |

| Reaction Step 1 | Amide coupling with Set A | Reductive amination with Set B |

| Reaction Step 2 | Boc Deprotection | (No second reaction) |

| Resulting Library | A library of N-acyl piperazines | A library of N-alkyl piperazines |

Scaffold-Based Design Principles for Building New Chemical Entities

The use of this compound in drug design is a prime example of scaffold-based design, where a central molecular framework is systematically decorated with different functional groups to optimize biological activity and pharmaceutical properties. researchgate.netresearchgate.net The piperazine ring acts as a stable, 3D-defined core that can orient appended chemical groups in specific vectors, which is crucial for precise interaction with biological targets like enzymes or receptors. thieme-connect.com

The key design principles enabled by this synthon include:

Modularity: The scaffold can be viewed as three distinct modules: the reactive primary amine, the flexible butyl spacer, and the Boc-piperazine core. Each can be modified independently to fine-tune the properties of the final molecule.

Vectorial Orientation: The piperazine chair conformation places its substituents in defined spatial orientations, allowing chemists to control the geometry of the final compound.

Bifunctionality: The scaffold is inherently designed to link two different molecular entities, making it a go-to tool for creating conjugates, probes, and other complex chemical tools. researchgate.netchemrxiv.org

By leveraging these principles, medicinal chemists can rationally design and synthesize new chemical entities with improved potency, selectivity, and drug-like properties, starting from this versatile and powerful synthetic synthon.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization of 1 Boc 4 4 Aminobutyl Piperazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-Boc-4-(4-aminobutyl)piperazine. Through ¹H and ¹³C NMR, researchers can gain a wealth of information regarding the molecule's atomic framework, confirming the presence and connectivity of each component.

In a standard ¹H NMR spectrum, characteristic signals for the various proton environments of this compound are readily identifiable. The tert-butoxycarbonyl (Boc) protecting group produces a prominent singlet peak around 1.45 ppm, which corresponds to its nine equivalent protons. The methylene (B1212753) protons on the piperazine (B1678402) ring typically manifest as multiplets between 2.30 and 3.40 ppm. The aminobutyl chain protons also give rise to distinct signals, with the methylene group adjacent to the terminal amine appearing at approximately 2.70 ppm, while the other methylene groups resonate in the 1.40-1.60 ppm range.

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The carbonyl carbon of the Boc group is characteristically found near 154 ppm, and the quaternary carbon of the tert-butyl group is observed around 79 ppm. The carbon atoms of the piperazine ring resonate between 45 and 54 ppm, and the butyl chain carbons are located in the 25 to 60 ppm region. Commercial suppliers of similar compounds, such as 1-Boc-4-(4-aminophenyl)piperazine, confirm the utility of proton NMR for structural conformity. thermofisher.comthermofisher.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | 1.45 (s, 9H) | 28.5 |

| Boc (C(CH₃)₃) | - | 79.5 |

| Boc (C=O) | - | 154.8 |

| Piperazine CH₂ | 2.35-2.45 (m, 4H) | 53.0 |

| Piperazine CH₂ (Boc-N) | 3.40-3.50 (m, 4H) | ~45.0 |

| -CH₂-CH₂-NH₂ | 1.40-1.50 (m, 2H) | 25.0 |

| -CH₂-CH₂-N | 1.50-1.60 (m, 2H) | 29.0 |

| -CH₂-N(piperazine) | 2.40 (t, 2H) | 58.5 |

| -CH₂-NH₂ | 2.70 (t, 2H) | 42.0 |

Note: Chemical shifts are approximate and may vary based on solvent and experimental conditions. s = singlet, t = triplet, m = multiplet.

Mass Spectrometry Techniques (HRMS, MS/MS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its derivatives. By delivering a highly precise mass measurement, HRMS can definitively verify the compound's molecular formula. For this compound (C₁₃H₂₇N₃O₂), the experimentally observed exact mass can be compared to the calculated value, typically achieving a mass accuracy in the low parts-per-million (ppm) range.

For further structural validation and reaction monitoring, tandem mass spectrometry (MS/MS) is an invaluable tool. In a typical MS/MS experiment, the protonated molecule, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern serves as a unique structural fingerprint. For this compound, characteristic fragmentations would include the loss of the Boc group (a neutral loss of 100 atomic mass units) and cleavages within the piperazine ring and the aminobutyl chain. xml-journal.netdoaj.org These specific fragmentation pathways allow for unambiguous identification of the molecule. xml-journal.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₂₇N₃O₂ |

| Molecular Weight | 257.37 g/mol |

| Calculated Exact Mass [M+H]⁺ | 258.2176 Da |

Advanced Chromatographic Techniques (HPLC, SFC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable for evaluating the purity of this compound and for tracking the progress of reactions where it is a starting material or product.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for this purpose. Reversed-phase HPLC, utilizing a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) containing an additive like formic acid, can effectively separate the target compound from impurities. xml-journal.netpolicija.si The retention time and peak purity, assessed by a diode array detector (DAD) or a mass spectrometer (LC-MS), offer a dependable measure of the compound's purity. researchgate.net For some piperazine derivatives, normal-phase HPLC may be required for effective separation. researchgate.net

Supercritical Fluid Chromatography (SFC) presents a more environmentally friendly option compared to normal-phase HPLC for analyzing and purifying amine-containing compounds. By using supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol, SFC can achieve fast and efficient separations.

Gas Chromatography (GC) is also applicable, especially for analyzing the volatility of this compound or for identifying volatile impurities. rsc.org Given the compound's polarity and relatively high boiling point, derivatization might be needed to enhance its chromatographic performance. GC combined with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a potent tool for assessing purity. rsc.org

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 | Water/Acetonitrile with 0.1% Formic Acid | DAD, MS |

| SFC | Chiral or Achiral Stationary Phase | Supercritical CO₂ with Methanol (with additive) | UV, MS |

X-ray Crystallography for Elucidating Solid-State Conformations and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms within a single crystal. researchgate.net For a molecule such as this compound, a crystal structure would unveil the solid-state conformation of the piperazine ring, which typically adopts a chair conformation, the orientation of the Boc protecting group, and the conformation of the flexible aminobutyl chain. wikipedia.org

Moreover, X-ray crystallography illuminates the network of intermolecular interactions, like hydrogen bonds, that dictate the crystal packing. mdpi.com In the case of this compound, hydrogen bonding involving the terminal amine group and potentially the carbonyl oxygen of the Boc group is anticipated to be a key factor in the crystal lattice formation. This detailed three-dimensional structural insight is invaluable for comprehending the compound's physical properties and its potential interactions with other molecules. While obtaining single crystals suitable for X-ray diffraction can be a demanding process, it is a highly rewarding endeavor for the comprehensive characterization of this compound and its derivatives. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Boc-4-(4-aminophenyl)piperazine |

| Acetonitrile |

| Carbon dioxide |

| Formic acid |

| Helium |

| Hydrogen |

| Methanol |

Future Research Directions and Unexplored Potential of 1 Boc 4 4 Aminobutyl Piperazine in Chemical Sciences

Development of Novel Catalytic Methods for its Selective Derivatization

The presence of multiple reactive sites in 1-Boc-4-(4-aminobutyl)piperazine—the secondary amine within the piperazine (B1678402) ring, the terminal primary amine, and the C-H bonds of the piperazine ring—presents a considerable challenge and an opportunity for the development of selective catalytic derivatization methods.

Future research could focus on regioselective N-functionalization. While methods for monosubstitution of piperazine exist, often relying on protecting groups, the development of catalytic systems that can differentiate between the endocyclic secondary amine and the exocyclic primary amine would be a significant advancement. nih.gov This could involve exploring catalysts that exhibit substrate-controlled selectivity based on steric hindrance or electronic properties. For instance, bulky catalysts might preferentially react at the less hindered terminal amine, while electronically tuned catalysts could target the more nucleophilic piperazine nitrogen.

Furthermore, the direct C-H functionalization of the piperazine ring is a burgeoning area of research. mdpi.comnsf.gov Recent advances in photoredox catalysis have enabled the C-H alkylation and arylation of N-Boc protected piperazines. mdpi.combohrium.comencyclopedia.pub Applying these methods to this compound could generate a library of novel derivatives with substituents on the carbon framework, a structural motif that is currently underexplored in medicinal chemistry. nih.govrsc.org A key challenge will be to achieve site-selectivity on the piperazine ring and to ensure compatibility with the free primary amine on the side chain.

Potential catalytic strategies for selective derivatization are summarized in the table below:

Table 1: Potential Catalytic Derivatization Strategies for this compound| Derivatization Site | Catalytic Method | Potential Reagents/Catalysts | Desired Outcome |

|---|---|---|---|

| Terminal Primary Amine | Selective N-Alkylation/Acylation | Bulky electrophiles, sterically hindered catalysts | Selective functionalization without affecting the piperazine nitrogens. |

| Piperazine Secondary Amine | Selective N-Arylation | Copper- or Palladium-catalyzed cross-coupling | Introduction of aryl groups for medicinal chemistry applications. researchgate.net |

| Piperazine C-H Bonds | Photoredox C-H Functionalization | Iridium or organic photoredox catalysts, alkyl/aryl halides | Direct installation of carbon-based substituents on the piperazine core. mdpi.comencyclopedia.pub |

Exploration of its Role in Supramolecular Chemistry and Self-Assembly Processes

The distinct hydrogen bonding capabilities of this compound make it an intriguing candidate for studies in supramolecular chemistry and molecular self-assembly. The molecule possesses multiple hydrogen bond donors (the secondary and primary amines) and acceptors (the carbonyl of the Boc group and the nitrogen atoms of the piperazine ring).

This combination of functionalities can facilitate the formation of well-defined supramolecular architectures. rsc.org Piperazine itself is known to form hydrogen-bonded chains and sheets. ed.ac.uk The aminobutyl side chain introduces additional flexibility and hydrogen bonding sites, potentially leading to more complex and hierarchical assemblies. The Boc-protecting group, while primarily installed for synthetic purposes, can also participate in weaker C-H···O hydrogen bonds, further influencing the packing and stability of the resulting supramolecular structures. nih.gov

Future research could investigate the self-assembly of this compound in the solid state and in solution. X-ray crystallography could reveal the intricate hydrogen-bonding networks and packing arrangements. researchgate.net By co-crystallizing it with various organic acids or other complementary molecules, it may be possible to construct novel supramolecular salts and co-crystals with unique topologies and properties. rsc.orgrsc.org The formation of 2D or 3D hydrogen-bonded networks is a plausible outcome. rsc.org

The potential of this compound to form inclusion complexes is also an area ripe for exploration. The piperazine moiety can act as a guest within larger host molecules, a property that could be exploited for applications such as drug delivery. researchgate.net

Integration into Automated and Flow Chemistry Platforms for Enhanced Synthesis Efficiency

The synthesis of complex molecules like this compound and its derivatives can be streamlined and made more efficient through the adoption of automated and flow chemistry techniques. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis. beilstein-journals.orgnih.gov

The modular nature of flow chemistry is particularly well-suited for the multi-step synthesis of piperazine derivatives. beilstein-journals.orgresearchgate.net Individual steps, such as the initial piperazine functionalization, subsequent alkylation, and final deprotection or further derivatization, can be performed in sequential flow reactors without the need for intermediate isolation and purification. This approach has been successfully demonstrated for the preparation of other piperazine-containing compounds. beilstein-journals.orgresearchgate.net

Automated platforms can be employed to rapidly screen and optimize reaction conditions for the synthesis and derivatization of this compound. This would accelerate the discovery of novel derivatives by allowing for the systematic variation of reactants, catalysts, solvents, and temperatures. The integration of in-line analytical techniques, such as IR or NMR spectroscopy, can provide real-time monitoring of reaction progress, further enhancing efficiency. beilstein-journals.org

The table below outlines a hypothetical multi-step flow synthesis of a derivative of this compound:

Table 2: Hypothetical Multi-Step Flow Synthesis| Step | Reaction | Flow Reactor Module | Key Parameters to Control |

|---|---|---|---|

| 1 | Boc-protection of a piperazine precursor | Packed-bed reactor with a supported catalyst | Temperature, flow rate, reagent concentration |

| 2 | Alkylation with a protected aminobutyl halide | Heated microreactor | Residence time, temperature, stoichiometry |

| 3 | Selective derivatization of the terminal amine | Catalyst-loaded column | Catalyst choice, solvent, flow rate |

Opportunities for Biocatalytic Approaches in its Synthesis or Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis and functionalization of chiral molecules. The application of enzymes to the synthesis of this compound and its derivatives is a promising and largely unexplored research avenue.

One key opportunity lies in the asymmetric synthesis of chiral derivatives. For example, if a ketone precursor to the aminobutyl side chain is used, ω-transaminases could be employed for the asymmetric amination to produce a chiral primary amine with high enantiomeric excess. nih.govworktribe.com These enzymes have been successfully used for the synthesis of other chiral amines and are attractive due to their ability to use simple amine donors and avoid the need for costly cofactor regeneration systems. worktribe.commdpi.com

Enzymatic kinetic resolution is another powerful biocatalytic strategy. nih.govmdpi.com If a racemic version of a derivatized this compound is synthesized, lipases or proteases could be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. This approach has been demonstrated for the resolution of racemic piperidine (B6355638) and piperazine derivatives. nih.govresearchgate.net

Furthermore, enzymes could potentially be used for the selective functionalization of the molecule. For instance, engineered enzymes could catalyze the regioselective acylation or alkylation of one of the nitrogen atoms, offering a level of selectivity that is difficult to achieve with conventional chemical methods. The development of such biocatalytic processes would not only provide access to novel, enantiomerically pure compounds but also align with the principles of green chemistry by reducing waste and employing milder reaction conditions.

Q & A

Q. What are the common synthetic routes for preparing 1-Boc-4-(4-aminobutyl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves coupling Boc-protected intermediates with aminobutyl substituents. For example, cyclization reactions using Boc-protected amino disuccinimido esters in dioxane at 90°C have been reported for analogous piperazine derivatives, yielding bifunctional chelating agents . Purification via flash chromatography with solvents like ethanol or chloroform is critical for isolating the target compound, as demonstrated in the synthesis of 1-(4-aminobutyl)-4-(2-methoxyphenyl)piperazine (79% yield after purification) . Key factors affecting yield include temperature control (to prevent Boc-group cleavage) and stoichiometric precision in coupling reagents (e.g., EDC/HOAt) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Characterization relies on a combination of:

- NMR spectroscopy : Distinct signals for the Boc group (δ ~1.4 ppm for tert-butyl) and piperazine protons (δ ~2.5–3.5 ppm).

- Mass spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., C15H29N3O2, MW = 283.42 g/mol).

- HPLC purity analysis : Use of C18 columns with acetonitrile/water gradients to confirm >95% purity, as seen in related Boc-piperazine derivatives .

X-ray crystallography may also resolve conformational details, though this requires high-purity crystalline samples .

Q. What are the stability considerations for storing this compound?

The Boc group is acid-labile, necessitating storage in anhydrous conditions (e.g., desiccators with silica gel) at −20°C. Prolonged exposure to moisture or acidic vapors can lead to deprotection, forming 4-(4-aminobutyl)piperazine, which is prone to oxidation . Stability studies on similar compounds recommend inert atmospheres (N2 or Ar) for long-term storage .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

Regioselectivity is influenced by steric and electronic factors:

- Boc deprotection : Controlled removal with trifluoroacetic acid (TFA) in dichloromethane (DCM) exposes the secondary amine for further reactions (e.g., acylation or alkylation) .

- Electrophilic substitution : The aminobutyl chain can be modified via reductive amination or peptide coupling. For example, coupling with benzoyl chlorides in DCM using DIPEA as a base yields derivatives with retained Boc protection .

Computational modeling (e.g., DFT studies) predicts reactive sites, as demonstrated in pharmacophore models for dopamine D2 receptor antagonists .

Q. What methodologies resolve contradictions in biological activity data for piperazine derivatives?

Discrepancies often arise from assay conditions or impurity profiles:

- Dose-response validation : Use multiple cell lines (e.g., PANC-1 for antiproliferative activity) and orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Metabolic stability testing : Incubate compounds with liver microsomes to identify degradation products that may skew activity .

For example, cytotoxicity studies on 1-(4-chlorobenzhydryl)piperazine derivatives revealed time-dependent effects, emphasizing the need for longitudinal assays .

Q. How can researchers optimize the pharmacokinetic profile of this compound derivatives?

Key strategies include:

- LogP modulation : Introduce polar groups (e.g., hydroxyl or sulfonamide) to reduce lipophilicity, improving aqueous solubility. Derivatives like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide show enhanced bioavailability .

- Prodrug approaches : Convert the Boc group to pH-sensitive prodrugs for targeted release in acidic environments (e.g., tumor microenvironments) .

In vivo studies on piperazine-based CCR5 antagonists demonstrated oral bioavailability >50% in primates via structural truncation and polarity tuning .

Key Recommendations for Researchers

- Prioritize HPLC-MS for purity assessment to avoid false bioactivity results.

- Use molecular dynamics simulations to predict conformational stability during derivatization .

- Validate synthetic intermediates with 2D NMR (COSY, HSQC) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.